Denudaquinol Cytotoxic Activity in SFME and r/mHM-SFME-1 Cell Lines vs. Co-Isolated Analogs
In the original isolation study, Denudaquinol demonstrated cytotoxicity against both the SFME (serum-free mouse embryo) and r/mHM-SFME-1 (ras/myc-transformed SFME) cell lines. While denudalide, a structurally distinct phenolic derivative co-isolated from the same M. denudata fruit extract, also exhibited cytotoxic activity, denudatin A (a neolignan isolated alongside both compounds) showed no reported cytotoxicity in this system [1]. This establishes that cytotoxicity within this chemical series is not a class-wide property but depends on specific structural features present in Denudaquinol and denudalide but absent in denudatin A.
| Evidence Dimension | Cytotoxicity against SFME and r/mHM-SFME-1 cell lines |
|---|---|
| Target Compound Data | Positive (cytotoxic) |
| Comparator Or Baseline | Denudalide: Positive (cytotoxic); Denudatin A: Not cytotoxic |
| Quantified Difference | Qualitative discrimination (active vs. inactive); no IC50 values reported in original study |
| Conditions | SFME and r/mHM-SFME-1 cell lines; compounds isolated from M. denudata mature fruit chloroform extract |
Why This Matters
This direct intra-study comparison demonstrates that Denudaquinol possesses activity not shared by the co-occurring neolignan denudatin A, supporting selection over generic Magnolia-derived reference compounds when cytotoxic activity is the experimental endpoint.
- [1] Noshita T, Kiyota H, Kidachi Y, Ryoyama K, Funayama S, Hanada K, Murayama T. New cytotoxic phenolic derivatives from matured fruits of Magnolia denudata. Biosci Biotechnol Biochem. 2009;73(3):726-728. View Source
